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Compound of Interest

Compound Name: Sulfo-Cy3-Tetrazine

Cat. No.: B12282335

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulfo-Cy3-Tetrazine for the
efficient and specific labeling of nucleic acids. This advanced labeling strategy leverages the
bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and
a trans-cyclooctene (TCO), offering exceptional kinetics and specificity. Sulfo-Cy3, a bright and
photostable cyanine dye, enables sensitive detection in a variety of downstream applications.

Introduction

Sulfo-Cy3-Tetrazine is a water-soluble fluorescent probe designed for the straightforward and
covalent labeling of TCO-modified nucleic acids. The IEDDA "click chemistry" reaction is
remarkably fast and proceeds efficiently under mild, aqueous conditions, making it ideal for
labeling sensitive biomolecules like DNA and RNA.[1][2][3] The resulting fluorescently labeled
nucleic acids can be employed in a wide range of applications, including fluorescence in situ
hybridization (FISH), microarray analysis, and cellular imaging. The sulfonate groups on the
Cy3 dye enhance its water solubility, minimizing aggregation and non-specific binding.[4]

The key advantages of using Sulfo-Cy3-Tetrazine for nucleic acid labeling include:

» High Specificity: The tetrazine-TCO reaction is highly selective and does not cross-react with
other functional groups found in biological systems.[1][3]
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o Exceptional Kinetics: The reaction is one of the fastest bioorthogonal reactions known,
allowing for rapid labeling even at low concentrations.[1][3][5]

o Biocompatibility: The labeling reaction occurs under physiological conditions (neutral pH,
room temperature) without the need for cytotoxic catalysts like copper.[1][5]

o Bright and Photostable Signal: The Sulfo-Cy3 fluorophore provides a strong and durable
fluorescent signal, ideal for demanding imaging applications.[6][7]

Chemical Reaction

The labeling of a TCO-modified nucleic acid with Sulfo-Cy3-Tetrazine proceeds via an
inverse-electron-demand Diels-Alder cycloaddition. The electron-deficient tetrazine ring of
Sulfo-Cy3-Tetrazine reacts with the strained trans-cyclooctene dienophile on the nucleic acid.
This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable
dihydropyridazine linkage.[1][5][8]

Caption: Chemical reaction of Sulfo-Cy3-Tetrazine with a TCO-modified nucleic acid.

Quantitative Data

The following table summarizes the key quantitative properties of Sulfo-Cy3-Tetrazine.

Parameter Value Reference(s)
Excitation Maximum (Aex) ~550 nm [9]

Emission Maximum (Aem) ~570 nm [9]

Molar Extinction Coefficient (g) ~150,000 cm~—*M—1 [9]

Quantum Yield (®) ~0.1 [10]

) Up to 10° M~1s~1 (for TCO-
Reaction Rate Constant (k) ] ] [1]
tetrazine reaction)

Experimental Protocols
Protocol 1: Labeling of TCO-Modified Oligonucleotides
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This protocol describes the labeling of a trans-cyclooctene (TCO)-modified oligonucleotide with
Sulfo-Cy3-Tetrazine.

Materials:

TCO-modified oligonucleotide

Sulfo-Cy3-Tetrazine

Anhydrous DMSO or DMF

Nuclease-free water

Reaction Buffer: 1x PBS, pH 7.2-7.4

Spin desalting columns (e.g., Sephadex G-25)

Procedure:

» Reagent Preparation:

o Equilibrate the vial of Sulfo-Cy3-Tetrazine to room temperature before opening.

o Prepare a 10 mM stock solution of Sulfo-Cy3-Tetrazine in anhydrous DMSO or DMF.
Vortex to ensure it is fully dissolved. This solution should be prepared fresh.

o Dissolve the TCO-modified oligonucleotide in the Reaction Buffer to a final concentration
of 1-5 mg/mL.

e Labeling Reaction:

o In a microcentrifuge tube, combine the TCO-modified oligonucleotide solution with the
Sulfo-Cy3-Tetrazine stock solution. A 1.5 to 2-fold molar excess of the tetrazine dye is
recommended to drive the reaction to completion.

o Mix the components thoroughly by gentle vortexing.

o Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
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« Purification of the Labeled Oligonucleotide:

o

Purify the labeled oligonucleotide from unreacted dye using a spin desalting column
according to the manufacturer's instructions.

o

Equilibrate the column with 1x PBS buffer.

[¢]

Carefully apply the reaction mixture to the center of the resin bed.

o

Centrifuge to elute the labeled oligonucleotide. The smaller, unconjugated dye molecules

will be retained in the resin.
e Quantification and Storage:

o Determine the concentration and degree of labeling of the purified oligonucleotide using
UV-Vis spectrophotometry. The absorbance of the nucleic acid at 260 nm and the Sulfo-
Cy3 dye at ~555 nm should be measured.

o Store the labeled oligonucleotide at -20°C, protected from light.

Reagent Preparation
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Caption: Experimental workflow for labeling TCO-modified oligonucleotides.
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Protocol 2: Application in Fluorescence In Situ
Hybridization (FISH)

This protocol provides a general guideline for using a Sulfo-Cy3-Tetrazine labeled
oligonucleotide probe in a FISH experiment.

Materials:

Sulfo-Cy3-Tetrazine labeled oligonucleotide probe
» Microscope slides with fixed cells or tissue

» Hybridization Buffer (e.g., 70% formamide, 2x SSC)
o Wash Buffers (e.g., 2x SSC, 0.1% Tween-20)

» DAPI counterstain

e Antifade mounting medium

e Fluorescence microscope

Procedure:

e Probe Preparation:

o Dilute the Sulfo-Cy3-Tetrazine labeled oligonucleotide probe in the Hybridization Buffer to
the desired final concentration (typically 20-50 pg/mL).[11]

e Denaturation:

o Denature the chromosomal DNA on the slide by immersing it in a 70% formamide/2x SSC
solution at 70°C for 2 minutes.[11]

o Dehydrate the slide through a series of ethanol washes (e.g., 70%, 85%, 100%) and air
dry.
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o Denature the probe solution by heating at 75°C for 5 minutes, then immediately place on
ice.

o Hybridization:
o Apply the denatured probe solution to the denatured area on the slide.
o Cover with a coverslip and seal to prevent evaporation.
o Incubate in a humidified chamber at 37°C for 6-12 hours.[11]
e Washing:
o Carefully remove the coverslip.
o Wash the slide in 2x SSC at room temperature to remove excess probe.

o Perform a more stringent wash in a pre-warmed wash buffer (e.g., 0.5x SSC at 65°C) to
remove non-specifically bound probe.

o Wash briefly in 2x SSC at room temperature.
o Counterstaining and Mounting:

o Counterstain the nuclei with DAPI.

o Mount the slide with an antifade mounting medium.
e Imaging:

o Visualize the fluorescent signals using a fluorescence microscope equipped with
appropriate filter sets for DAPI and Cy3.
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Caption: Workflow for a FISH experiment using a Sulfo-Cy3-Tetrazine labeled probe.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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